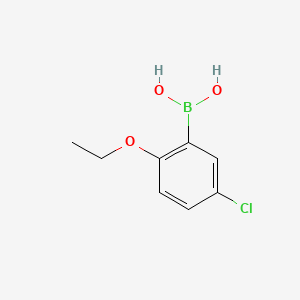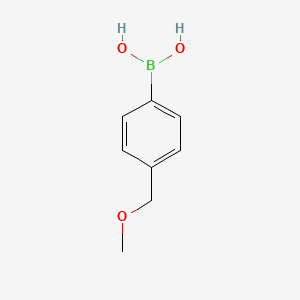
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
Overview
Description
“N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide” is a chemical compound with the linear formula C13H7Cl2N3O5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a related compound, 2-chloro-4-nitrophenol, is known to undergo degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.124 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Scientific Research Applications
Antibacterial and Herbicidal Activity
A study by Kos et al. (2013) explored a series of compounds including N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide for their antibacterial and herbicidal activities. These compounds were tested against various Staphylococcus strains and mycobacterial species. They also examined their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The study found that certain derivatives exhibited significant antibacterial activity, comparable or even superior to standard antibiotics like isoniazid (Kos et al., 2013).
Photosynthetic Electron Transport Inhibition
Goněc et al. (2017) conducted research on a series of halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally similar to this compound. Their study focused on the inhibition of photosynthetic electron transport in spinach chloroplasts. They found that the inhibitory activity of these compounds depended on the position and type of halogen substituents, affecting their lipophilicity and electronic properties (Goněc et al., 2017).
Antimycobacterial Activity
A 2013 study by Goněc et al. examined the antimycobacterial activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides. They tested these compounds against Mycobacterium marinum, M. kansasii, and M. smegmatis, finding that most compounds showed activity comparable or higher than isoniazid, a standard antimycobacterial drug (Goněc et al., 2013).
Antitrypanosomal Activity
Kos et al. (2018) explored the antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides, closely related to the compound . Their study focused on the in vitro activity against Trypanosoma brucei brucei, finding that certain derivatives showed high biological activity. This highlights the potential of these compounds in treating trypanosomiasis (Kos et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for “N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide” are not available, niclosamide, a related compound, has shown broad anti-cancer activity in a variety of contexts and is currently being assessed in several clinical trials for its therapeutic effect in cancer patients .
Mechanism of Action
Target of Action
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide, also known as N-(2-Chloro-4-nitrophenyl)-1-hydroxy-2-naphthamide, primarily targets tapeworms . Tapeworms are multicellular organisms that infect a large number of humans and cause a broad range of diseases .
Mode of Action
This compound works by killing tapeworms on contact . The killed worms are then passed in the stool or sometimes destroyed in the intestine .
Biochemical Pathways
The compound affects the biochemical pathways related to energy metabolism in tapeworms . It may act by the uncoupling of the electron transport chain to ATP synthase . The disturbance of this crucial metabolic pathway prevents the creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism .
Pharmacokinetics
It is known that the compound is taken orally . A liquid chromatography tandem mass spectrometry assay has been developed for the preclinical evaluation of the exposure-response relationship of the compound .
Result of Action
The result of the action of this compound is the death of adult tapeworms . This leads to the elimination of the tapeworm infection in the host .
Biochemical Analysis
Biochemical Properties
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monooxygenases, which are enzymes involved in oxidative reactions. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, this compound may bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can also have biological activity, potentially contributing to the observed effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, this compound may affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . The interaction with binding proteins can also influence its localization and distribution, affecting its overall activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-9-11(20(23)24)6-8-15(14)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDOWVXWKIAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404943 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65570-43-6 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-CHLORO-1-HYDROXY-4'-NITRO-2-NAPHTHANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


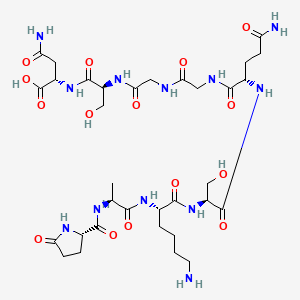
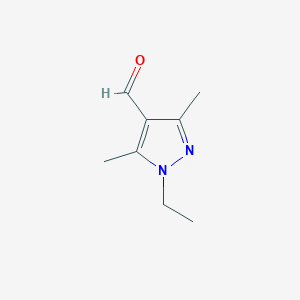

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
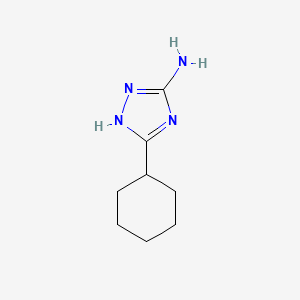
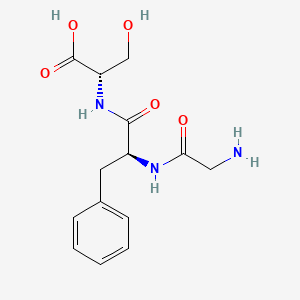

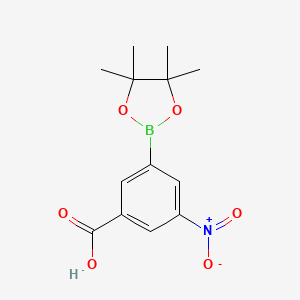
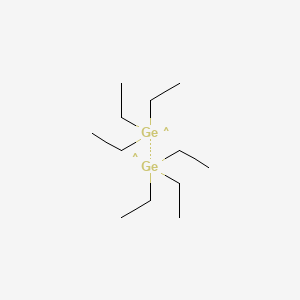
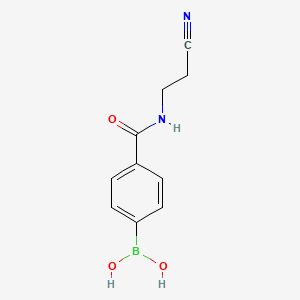
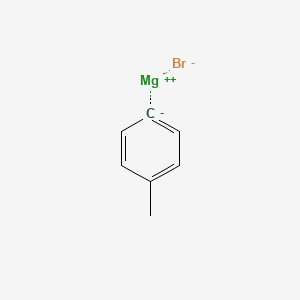
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
